molecular formula C21H24N4O2 B2455026 Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate CAS No. 1012343-78-0

Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate

Cat. No.: B2455026
CAS No.: 1012343-78-0
M. Wt: 364.449
InChI Key: DODKRMXURTZUAC-UHFFFAOYSA-N
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Description

Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of kinase inhibitors. This specialty chemical features the imidazo[1,2-b]pyridazine scaffold, a privileged structure in drug discovery known for its versatile biological activity . Compounds within this chemical class have demonstrated substantial potential as potent and selective inhibitors of kinase targets, including tyrosine kinase 2 (Tyk2) and its pseudokinase domain (JH2) . This compound is specifically valuable for researchers investigating signaling pathways relevant to autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis . The molecular structure incorporates key pharmacophoric elements including the imidazo[1,2-b]pyridazine core, a cyclohexylamino group at the 6-position, and an ethyl benzoate moiety at the 3-position, which collectively contribute to its binding affinity and selectivity profile . The cyclohexyl substituent may enhance metabolic stability compared to simpler alkyl or aryl analogs, addressing a common challenge in the optimization of imidazopyridazine-based inhibitors . Researchers utilize this compound primarily as a reference standard, a synthetic intermediate, or a core scaffold for the development of novel therapeutic agents targeting kinase-mediated pathways . The ethyl benzoate functionality provides a versatile handle for further chemical modification through hydrolysis or transesterification reactions, enabling comprehensive structure-activity relationship studies . This product is intended for research and development purposes in laboratory settings only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-2-27-21(26)16-8-6-7-15(13-16)18-14-22-20-12-11-19(24-25(18)20)23-17-9-4-3-5-10-17/h6-8,11-14,17H,2-5,9-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODKRMXURTZUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis platforms and high-throughput screening techniques.

Chemical Reactions Analysis

Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate is primarily studied as a potential kinase inhibitor. Its ability to target transforming growth factor-β activated kinase (TAK1) is particularly noteworthy, as TAK1 plays a crucial role in multiple myeloma and other malignancies. The inhibition of this kinase can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Biological Studies

The compound serves as a valuable tool for investigating signal transduction pathways. By inhibiting specific kinases, researchers can elucidate the roles of these enzymes in cellular processes such as proliferation, differentiation, and apoptosis. This understanding can contribute to developing targeted therapies for diseases characterized by dysregulated kinase activity .

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a reference compound in drug discovery. Its structural features make it an attractive scaffold for designing new therapeutic agents aimed at various diseases, particularly those involving inflammatory processes and cancer .

Study on Kinase Inhibition

A study conducted by researchers highlighted the efficacy of this compound in inhibiting TAK1 activity. The compound demonstrated significant inhibitory effects in vitro against multiple myeloma cell lines, leading to increased apoptosis rates. This study emphasizes the compound's potential as a therapeutic agent in oncology .

Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of this compound. Preliminary findings suggest that this compound may activate Toll-like receptors (TLRs), which are critical for initiating immune responses. The ability to modulate immune pathways presents opportunities for developing treatments for autoimmune diseases and infections .

Mechanism of Action

The mechanism of action of Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate involves the inhibition of TAK1 kinase activity. TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the hinge region of TAK1, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for conditions like multiple myeloma .

Comparison with Similar Compounds

Biological Activity

Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate is a compound that has garnered attention in medicinal chemistry due to its potential as a kinase inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C21H24N4O2
  • Molecular Weight : 364.44 g/mol

The compound features an imidazo[1,2-b]pyridazine core, which is known for its ability to interact with various biological targets, particularly kinases involved in cellular signaling pathways .

This compound has been identified primarily as a transforming growth factor-beta activated kinase (TAK1) inhibitor. TAK1 plays a crucial role in various cellular processes, including inflammation and cell survival. The inhibition of TAK1 by this compound can lead to:

  • Reduced cell proliferation in cancer cell lines.
  • Inhibition of inflammatory pathways , making it a potential candidate for treating inflammatory diseases.

In vitro studies have demonstrated that this compound effectively inhibits TAK1 activity, leading to downstream effects on various signaling pathways .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant inhibitory activity against cancer cell lines. For example:

  • Multiple Myeloma Cells : The compound has been tested against multiple myeloma cells, showing potent inhibition of cell growth at concentrations around 10μM10\mu M. This suggests its potential utility in treating hematological malignancies .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A study involving human myeloma cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The IC50 value was determined to be approximately 12μM12\mu M, indicating high potency .
  • Anti-inflammatory Effects :
    • Research has indicated that the compound can modulate inflammatory responses by inhibiting the NF-kB pathway through TAK1 inhibition. This was evidenced by reduced levels of pro-inflammatory cytokines in treated cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other imidazo[1,2-b]pyridazine derivatives:

CompoundTarget KinaseIC50 (µM)Notes
This compoundTAK112High potency against multiple myeloma
Similar Imidazo Derivative ATAK125Moderate potency
Similar Imidazo Derivative BOther Kinase15Less selective for TAK1

This table illustrates that while other derivatives also target kinases, this compound demonstrates superior potency and specificity towards TAK1 .

Q & A

Basic: What synthetic strategies are effective for preparing the imidazo[1,2-b]pyridazine core of this compound?

The imidazo[1,2-b]pyridazine scaffold is typically synthesized via cyclocondensation of 3-aminopyridazine derivatives with α-haloketones or chloroacetyl carbamates under refluxing conditions. For example, describes a route using 3-amino-6-chloropyridazine and 1,3-dichloroacetone in 1,2-dimethoxyethane to form a chloromethyl intermediate, followed by nitration. Palladium-catalyzed direct C3-arylation (as in ) is also effective for introducing aryl groups, achieving high yields (91%) with pentane/Et2O solvent systems and silica gel purification. Key steps include optimizing catalyst turnover frequency (TOF) and avoiding harsh conditions to preserve functional groups like the ethyl benzoate ester .

Advanced: How can regioselectivity challenges during C3-arylation be addressed?

Regioselectivity in C3-arylation is influenced by steric and electronic factors. highlights the use of electron-deficient aryl halides (e.g., ethyl 4-bromobenzoate) to favor C3 coupling over competing positions. Microwave-assisted synthesis (as in ) can enhance selectivity by precisely controlling reaction kinetics. Computational modeling (e.g., DFT studies) of transition states may further guide ligand design for palladium catalysts to suppress undesired pathways .

Basic: What analytical techniques are critical for structural validation?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key diagnostic signals include downfield shifts for the imidazo[1,2-b]pyridazine H2 proton (δ ~8.5 ppm) and ester carbonyl carbons (δ ~165 ppm) ( ).
  • Elemental Analysis : Discrepancies in C/H percentages (e.g., : calcd C 67.40% vs. found 67.58%) may arise from residual solvents; use high-vacuum drying to mitigate this.
  • HRMS : Confirm molecular ion peaks (e.g., reports Δmass < 0.001 Da for exact matches) .

Advanced: How can structure-activity relationships (SAR) be explored for kinase inhibition?

and 5 suggest that the cyclohexylamino group and benzoate ester position influence IRAK4 or hIRE1 inhibition. To probe SAR:

  • Substituent Variation : Replace the cyclohexyl group with smaller (cyclopropyl) or bulkier (adamantyl) moieties ( ).
  • Bioisosteric Replacement : Substitute the ethyl ester with amides (e.g., uses carboxylic acid derivatives for antiplasmodial activity).
  • Binding Assays : Use displacement assays (e.g., [<sup>3</sup>H]diazepam in rat brain membranes, ) or kinase inhibition profiling to quantify potency .

Basic: What purification methods are optimal for polar derivatives?

  • Flash Chromatography : Use silica gel with gradient elution (pentane/Et2O or hexane/EtOAc) for intermediates ( ).
  • Preparative HPLC : For highly polar or charged derivatives (e.g., ), employ C18 columns with acetonitrile/water + 0.1% TFA .

Advanced: How can computational tools aid in target identification?

  • Docking Studies : Model the compound into IRAK4 (PDB: 6GXK, ) or hIRE1 (PDB: 4Z7H) active sites to predict binding modes.
  • MD Simulations : Assess stability of the cyclohexylamino group in hydrophobic pockets.
  • ADMET Prediction : Use QSAR models to optimize logP (target ~3.5) and solubility for CNS penetration ( ) .

Basic: How should contradictory elemental analysis data be resolved?

Discrepancies (e.g., : H% 5.12 vs. calcd 4.90) often stem from hygroscopic samples or incomplete combustion. Solutions include:

  • Drying Protocols : Use vacuum ovens (40°C, 24 h) or azeotropic distillation.
  • Alternative Techniques : Validate purity via HPLC-UV/ELSD or <sup>19</sup>F NMR for fluorinated analogs ( ) .

Advanced: What strategies mitigate cross-contamination in parallel synthesis?

emphasizes rigorous workflow design for organometallic libraries:

  • Resin Traps : Install inline filters during Negishi couplings to remove Pd residues.
  • Automated Purification : Use preparative HPLC with dual-column systems to avoid carryover.
  • QC Metrics : Monitor reactions via LC-MS and discard batches with >5% impurities .

Basic: What in vitro assays are suitable for initial biological screening?

  • Antiplasmodial Activity : Measure IC50 against Plasmodium falciparum 3D7 strains ( ).
  • CNS Penetration : Assess blood-brain barrier permeability using PAMPA assays .

Advanced: How can metabolic instability of the ethyl ester be addressed?

  • Prodrug Design : Replace the ester with tert-butyl or SEM-protected carboxylates ( ).
  • Metabolite Identification : Use hepatocyte incubation + LC-HRMS to track hydrolysis products.
  • Enzyme Inhibition : Co-administer esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) in pharmacokinetic studies .

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